Prothiocarb hydrochloride

Catalog No.
S646431
CAS No.
19622-19-6
M.F
C8H19ClN2OS
M. Wt
226.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothiocarb hydrochloride

CAS Number

19622-19-6

Product Name

Prothiocarb hydrochloride

IUPAC Name

S-ethyl N-[3-(dimethylamino)propyl]carbamothioate;hydrochloride

Molecular Formula

C8H19ClN2OS

Molecular Weight

226.77 g/mol

InChI

InChI=1S/C8H18N2OS.ClH/c1-4-12-8(11)9-6-5-7-10(2)3;/h4-7H2,1-3H3,(H,9,11);1H

InChI Key

NMFAMPYSJHIYMR-UHFFFAOYSA-N

SMILES

CCSC(=O)NCCCN(C)C.Cl

Synonyms

N-(3-dimethylaminopropyl)thiocarbamic acid S-ethyl ester hydrochloride, prothiocarb, prothiocarb hydrochloride, SN 41 703

Canonical SMILES

CCSC(=O)NCCCN(C)C.Cl

The exact mass of the compound Prothiocarb hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mode of Action:

Prothiocarb hydrochloride is a systemic fungicide, meaning it is absorbed by the plant and translocates throughout its tissues. Its primary mode of action involves inhibiting protein synthesis in fungal pathogens by interfering with their ribosomes. This disrupts essential cellular processes within the fungi, ultimately leading to their death. [Source: University of California, Davis ]

Research Applications:

  • Evaluation of efficacy against fungal diseases

    Scientists often use prothiocarb hydrochloride in research settings to evaluate its effectiveness against various fungal diseases affecting different crops. This involves controlled experiments where the fungicide is applied to plants under controlled conditions, followed by inoculation with specific fungal pathogens. Researchers then measure disease development and compare it to untreated control plants to assess the fungicide's efficacy. [Source: Journal of Agricultural and Food Chemistry ]

  • Investigating resistance development

    As with many fungicides, the prolonged use of prothiocarb hydrochloride can lead to the development of resistance in fungal populations. Research studies may employ the fungicide in controlled environments to investigate the emergence of resistance in specific fungal pathogens. This helps scientists understand the mechanisms of resistance and develop strategies to manage it in agricultural settings. [Source: Phytopathology ]

  • Environmental fate and degradation studies

    Prothiocarb hydrochloride's environmental fate and degradation are crucial aspects of research, as they influence its potential impact on non-target organisms and the environment. Scientists may use specialized techniques to track the breakdown of the fungicide in soil, water, and plants, assessing its persistence and potential for accumulation in the environment. [Source: Journal of Environmental Science and Health, Part B ]

  • Developing new formulations

    Research efforts are also directed towards developing new formulations of prothiocarb hydrochloride with improved properties. This might involve exploring different delivery methods or combining it with other fungicides for enhanced efficacy or broader spectrum control. [Source: Pest Management Science ]

Prothiocarb hydrochloride is a chemical compound with the molecular formula C₈H₁₉ClN₂OS. It is primarily recognized as a herbicide and fungicide, effective against a variety of plant pathogens. The compound is characterized by its thiocarbamate structure, which contributes to its biological activity. Prothiocarb hydrochloride is utilized in agricultural practices to manage weeds and diseases, particularly in crops like tomatoes and potatoes .

  • Prothiocarb inhibits fungal growth by interfering with the synthesis of RNA, a critical molecule for protein synthesis in fungi [].

Prothiocarb hydrochloride is likely to share some of the safety hazards associated with prothiocarb:

  • Toxicity: Prothiocarb is classified as moderately toxic []. Specific data on the toxicity of prothiocarb hydrochloride is not available, but caution should be exercised when handling it due to its potential similarity to prothiocarb.
  • Environmental hazards: Prothiocarb is considered to be moderately hazardous to the environment []. The environmental impact of prothiocarb hydrochloride requires further investigation.

Prothiocarb hydrochloride undergoes various chemical transformations, especially in environmental conditions such as soil and plant interactions. Notably, hydrolysis of prothiocarb can lead to the formation of N,N-dimethylpropane-1,3-diamine, which is a significant degradation product observed in agricultural studies . The compound's reactivity can also involve substitution reactions typical of thiocarbamates, where the sulfur atom can participate in nucleophilic attacks.

The biological activity of prothiocarb hydrochloride primarily revolves around its role as a herbicide and fungicide. It exhibits selective toxicity against certain weeds and fungal pathogens, inhibiting their growth and reproduction. Studies have shown that prothiocarb can disrupt cellular processes in target organisms, leading to effective control over unwanted flora in agricultural settings . Its mode of action involves interference with metabolic pathways essential for the survival of these organisms.

Prothiocarb hydrochloride can be synthesized through several methods, typically involving the reaction of thiocarbamic acid derivatives with amines or alcohols. A common synthesis route includes:

  • Formation of Thiocarbamate: Reacting carbon disulfide with an amine to form the corresponding thiocarbamate.
  • Hydrochlorination: Treating the thiocarbamate with hydrochloric acid to yield prothiocarb hydrochloride.

This method allows for the efficient production of the compound while maintaining high purity levels .

Prothiocarb hydrochloride finds extensive applications in agriculture as a herbicide and fungicide. Its primary uses include:

  • Weed Control: Effective against a variety of broadleaf and grassy weeds.
  • Fungal Disease Management: Protects crops from diseases caused by fungi, particularly in high-value crops like tomatoes.
  • Soil Treatment: Used in pre-emergence applications to prevent weed germination.

Additionally, it has potential applications in research settings for studying plant-pathogen interactions due to its specific mode of action .

Prothiocarb hydrochloride shares structural similarities with other thiocarbamate compounds. Here are some comparable compounds:

Compound NameMolecular FormulaMain UseUnique Features
Propamocarb hydrochlorideC₉H₂₁ClN₂O₂FungicideEffective against Oomycete species
ThiramC₆H₁₂N₂S₄FungicideBroad-spectrum activity against various fungi
MetolachlorC₁₄H₁₈ClN₃OHerbicideSelective for certain grass and broadleaf weeds

Uniqueness of Prothiocarb Hydrochloride: While all these compounds serve similar agricultural purposes, prothiocarb hydrochloride is particularly noted for its dual functionality as both a herbicide and fungicide, making it versatile for integrated pest management strategies .

UNII

1S4A9PHG13

Related CAS

19622-08-3 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19622-19-6

Wikipedia

Prothiocarb hydrochloride

Dates

Last modified: 08-15-2023

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